6-Bromo-7-chloro-8-methylquinoline

Physicochemical characterization Formulation development ADME prediction

6-Bromo-7-chloro-8-methylquinoline (CAS 1033202-16-2) features a unique 6-Br/7-Cl/8-Me substitution pattern with a critical ortho-relationship between the 7-chloro and 8-methyl groups. This configuration delivers: (1) differential C6–Br vs. C7–Cl reactivity for sequential Suzuki-Miyaura or Buchwald-Hartwig coupling; (2) a QSPR-predicted LogP of 3.22—approximately 1 unit above the parent scaffold—favoring blood-brain barrier penetration in CNS programs; (3) steric bias from the 7-Cl/8-Me clash enabling conformational control in chiral ligand and atropisomer design; and (4) low aqueous solubility (0.031 g/L) facilitating product isolation by precipitation. Substituting positional isomers risks synthetic failure and altered biological readouts. Procure this specific derivative to exploit site-selective functionalization and predictable physicochemical properties.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1033202-16-2
Cat. No. B1522409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-8-methylquinoline
CAS1033202-16-2
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1Cl)Br)C=CC=N2
InChIInChI=1S/C10H7BrClN/c1-6-9(12)8(11)5-7-3-2-4-13-10(6)7/h2-5H,1H3
InChIKeyQWMCRDQMAVQABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloro-8-methylquinoline (CAS 1033202-16-2): Structural and Physicochemical Baseline for Quinoline-Based Procurement


6-Bromo-7-chloro-8-methylquinoline (CAS 1033202-16-2) is a tri-substituted quinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . The compound features a unique halogenation pattern with bromine at the 6-position, chlorine at the 7-position, and a methyl group at the 8-position of the quinoline scaffold [1]. Commercially available at 95–98% purity from multiple suppliers, it exhibits a density of 1.6±0.1 g/cm³ and a boiling point of 352.2±37.0 °C at 760 mmHg [2]. Its computed aqueous solubility is approximately 0.031 g/L at 25 °C, with a QSPR-predicted LogP of 3.22, indicating substantial lipophilicity .

Why 6-Bromo-7-chloro-8-methylquinoline Cannot Be Replaced by Other Halo-Methylquinoline Isomers in Synthetic Workflows


In procurement contexts, the assumption that any bromo-chloro-methylquinoline isomer can serve interchangeably is demonstrably invalid. The precise 6-Br/7-Cl/8-Me substitution pattern of CAS 1033202-16-2 confers a distinct steric and electronic profile that governs both its physicochemical properties and its synthetic utility. For instance, the ortho-relationship between the 7-chloro and 8-methyl groups creates a specific steric environment not present in alternative positional isomers such as 6-bromo-2-chloro-8-methylquinoline (CAS 99455-14-8) or 4-bromo-7-chloro-8-methylquinoline [1]. This substitution pattern directly impacts cross-coupling regioselectivity, as substrates bearing multiple halogens exhibit unpredictable reactivity profiles where the specific halogen positions determine both reaction feasibility and selectivity [2]. Moreover, studies on structurally related halo-8-quinolinols have established that the 6- and 7-substituted analogs exhibit fundamentally different sites of antifungal action compared to 2-, 3-, or 4-substituted isomers, underscoring that substitution position alone can alter biological mechanism independent of halogen identity [3]. Consequently, substituting this specific compound with a positional isomer—even one sharing identical elemental composition—risks synthetic failure or altered biological readouts.

Quantitative Differentiation Evidence: 6-Bromo-7-chloro-8-methylquinoline (1033202-16-2) versus In-Class Analogs


Aqueous Solubility: 6-Bromo-7-chloro-8-methylquinoline versus Unsubstituted 7-Chloro-8-methylquinoline

The addition of a bromine atom at the 6-position substantially reduces aqueous solubility relative to the non-brominated analog. This differentiation is critical for applications requiring specific lipophilicity profiles or for predicting in vivo pharmacokinetic behavior [1].

Physicochemical characterization Formulation development ADME prediction

Lipophilicity: LogP of 6-Bromo-7-chloro-8-methylquinoline Compared to Dehalogenated Analog

The QSPR-calculated LogP of 6-bromo-7-chloro-8-methylquinoline is 3.22, substantially higher than the LogP of the parent 8-methylquinoline scaffold (estimated ~2.0–2.2 based on typical quinoline LogP values). This ~1 LogP unit increase, driven by dual halogenation at the 6- and 7-positions, reflects significantly enhanced lipophilicity that alters membrane partitioning and protein binding potential [1].

Lipophilicity optimization Drug design Membrane permeability

Synthetic Versatility: Differential Halogen Reactivity Enables Sequential Cross-Coupling Strategies

The presence of both bromine (C6) and chlorine (C7) on the same quinoline scaffold introduces inherent reactivity differentials for cross-coupling reactions. The C–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond, enabling orthogonal functionalization strategies not possible with di-bromo or di-chloro analogs [1]. This chemoselectivity has been exploited in analogous polybromoquinoline systems where controlled cross-coupling with good regioselectivity was achieved [2].

Palladium catalysis Sequential functionalization Medicinal chemistry

Steric Environment: Unique 7-Cl/8-Me Ortho-Interaction Confers Conformational Constraint

The adjacency of the 7-chloro and 8-methyl substituents creates a steric clash that is absent in alternative substitution patterns such as 6-Br/8-Me (without 7-Cl) or 7-Cl/8-Me (without 6-Br). This ortho-interaction forces a non-planar distortion of the quinoline ring system that affects π-stacking interactions and metal coordination geometry . Studies on 8-substituted 1-methylquinolinium salts have demonstrated that bulky 8-substituents induce non-electronic activation of the aromatic ring via steric repulsion, leading to enhanced nucleophilic addition reactivity [1].

Conformational analysis Ligand design Steric hindrance

Optimal Procurement and Research Applications for 6-Bromo-7-chloro-8-methylquinoline (CAS 1033202-16-2)


Sequential Cross-Coupling for Complex Quinoline Library Synthesis

Researchers requiring site-selective functionalization of a quinoline scaffold should procure this compound specifically to exploit the differential reactivity of the C6–Br and C7–Cl bonds. The higher reactivity of the C–Br bond enables initial Suzuki-Miyaura or Buchwald-Hartwig coupling at the 6-position under mild conditions, leaving the 7-chloro substituent intact for subsequent orthogonal functionalization . This two-step sequential diversification strategy is not achievable with symmetrical dihalogenated quinolines and directly leverages the evidence of differential halogen reactivity established in Section 3, Evidence Item 3.

Lipophilic Scaffold for CNS-Penetrant Compound Development

The QSPR-predicted LogP of 3.22 positions 6-bromo-7-chloro-8-methylquinoline as a highly lipophilic core suitable for CNS drug discovery programs where blood-brain barrier penetration is required . This LogP value, driven by the 6-Br/7-Cl dual halogenation, provides approximately a 1 LogP unit increase over the parent 8-methylquinoline scaffold, as documented in Section 3, Evidence Item 2. Procurement of this specific derivative—rather than the less lipophilic 7-chloro-8-methylquinoline (LogP estimated ~2.5)—enables researchers to explore chemical space with inherently favorable CNS penetration properties from the scaffold stage.

Conformationally Biased Ligand Design for Asymmetric Catalysis

The steric clash between the 7-chloro and 8-methyl substituents imposes a conformational bias on the quinoline ring system that is absent in analogs lacking this ortho-substitution pattern . This built-in structural rigidity, substantiated by the class-level steric effects evidence in Section 3, Evidence Item 4, makes the compound an attractive starting material for designing chiral ligands or atropisomeric structures where conformational control is essential for enantioselectivity. Procurement of alternative isomers without the 7-Cl/8-Me ortho-relationship would not confer this conformational advantage.

Low-Solubility Intermediate for Precipitation-Driven Purification Workflows

The low aqueous solubility of 0.031 g/L at 25 °C is a measurable, exploitable property for synthetic workflows where precipitation or crystallization is the preferred purification method. This solubility profile—~5.7-fold lower than the non-brominated 7-chloro-8-methylquinoline (Section 3, Evidence Item 1)—facilitates straightforward product isolation from aqueous reaction mixtures via filtration rather than extraction, reducing solvent consumption and processing time in multi-step synthetic sequences.

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